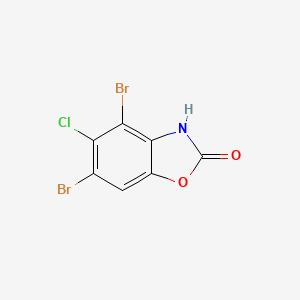

![molecular formula C26H24N6O9S B12462951 (S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)

(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PCI-27483 is a selective small molecule inhibitor of activated coagulation factor VII (FVIIa). It has been developed as a novel anti-cancer agent, particularly targeting tissue factor (TF)-overexpressing cancers. Tissue factor is a transmembrane receptor that plays a crucial role in the initiation of the coagulation cascade and is often overexpressed in various tumor types, contributing to tumor progression and metastasis .

Preparation Methods

The synthetic routes and reaction conditions for PCI-27483 are not extensively detailed in publicly available literature. it is known that PCI-27483 is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to enhance its inhibitory activity against activated coagulation factor VII . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

PCI-27483 primarily undergoes reactions that involve its interaction with activated coagulation factor VII. The compound inhibits the TF:FVIIa complex-induced phosphorylation of various signaling molecules such as Akt and MAPK. This inhibition leads to a reduction in the secretion of vascular endothelial growth factor and interleukin-8, which are known to promote tumor growth and metastasis . The major products formed from these reactions are the inhibited signaling molecules and reduced levels of pro-tumorigenic factors.

Scientific Research Applications

PCI-27483 has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models, where it inhibited tumor growth in mice implanted with TF-expressing tumor cells. The compound has been evaluated in clinical trials for its safety, pharmacokinetics, and efficacy in patients with advanced pancreatic cancer. In these studies, PCI-27483 was combined with gemcitabine, a standard chemotherapy drug, to assess its potential to enhance anti-tumor effects .

Mechanism of Action

PCI-27483 exerts its effects by selectively inhibiting activated coagulation factor VII. This inhibition disrupts the TF:FVIIa complex, which is responsible for initiating the coagulation cascade and promoting intracellular signaling pathways that lead to tumor growth and metastasis. By blocking these pathways, PCI-27483 reduces the phosphorylation of key signaling molecules such as Akt and MAPK, ultimately leading to decreased tumor cell migration, invasion, and angiogenesis .

Comparison with Similar Compounds

PCI-27483 is unique in its selective inhibition of activated coagulation factor VII. Similar compounds include nematode anticoagulant protein (rNAPc2), which also targets the TF:FVIIa complex. PCI-27483 has shown greater efficacy in preclinical models, particularly in inhibiting tumor growth in TF-expressing tumor cells . Other similar compounds include various small molecule inhibitors that target different components of the coagulation cascade, but PCI-27483’s specificity for activated coagulation factor VII sets it apart.

Properties

Molecular Formula |

C26H24N6O9S |

|---|---|

Molecular Weight |

596.6 g/mol |

IUPAC Name |

2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41) |

InChI Key |

WDJHHCAKBRKCLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

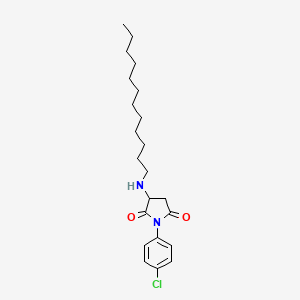

![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)

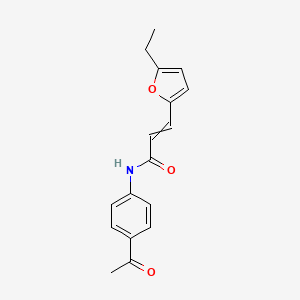

![N-(2,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462882.png)

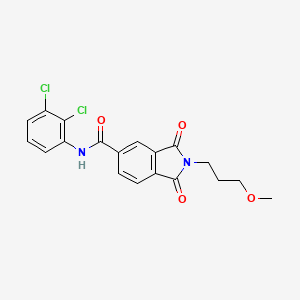

![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B12462887.png)

![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)

![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)

![N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)

![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)